4,4'-Dimethoxychalcone is primarily derived from natural sources such as various plants. It is classified under the category of flavonoids, specifically as a chalcone, which is a type of polyphenolic compound. Chalcones are known for their role in plant pigmentation and their therapeutic potential in human health.
The synthesis of 4,4'-Dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction between appropriate aromatic aldehydes and ketones. Various methods have been explored for its synthesis:
The reaction can be monitored through Thin Layer Chromatography (TLC) and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.
The molecular formula of 4,4'-Dimethoxychalcone is C16H16O4. Its structure features two methoxy groups attached to the aromatic rings, contributing to its chemical properties. The chalcone backbone consists of a phenyl ring connected to an α,β-unsaturated carbonyl system.
4,4'-Dimethoxychalcone participates in various chemical reactions due to its reactive carbonyl group. Notably:
The mechanism of action of 4,4'-Dimethoxychalcone is multifaceted:
Relevant analyses often include melting point determination, solubility tests, and spectroscopic characterizations.
The applications of 4,4'-Dimethoxychalcone are diverse:
4,4′-Dimethoxychalcone (DMC) demonstrates phylogenetically conserved autophagy induction capabilities spanning yeast, nematodes, insects, and mammals. In Saccharomyces cerevisiae, DMC treatment (100 µM) during chronological aging significantly enhanced autophagic flux, evidenced by increased GFP-Atg8 redistribution to vacuoles and subsequent proteolytic processing to release free GFP—a canonical marker of autophagic body degradation [1]. Concurrently, DMC stimulated vacuolar alkaline phosphatase (Pho8ΔN60) activity by 2.3-fold compared to untreated controls, further validating autophagosome-lysosome fusion efficiency [1].
In multicellular organisms, Caenorhabditis elegans exposed to DMC (41.6 µM) exhibited elevated autophagosome formation, quantified via mCherry-LGG-1 puncta analysis in intestinal cells, which increased by 38% after 48 hours [1]. Drosophila melanogaster studies revealed that chronic DMC administration (200 µM) reduced Ref(2)P (p62 ortholog) protein levels by 45% in aged brains, indicating enhanced autophagic clearance of protein aggregates [1]. Mammalian models corroborated these findings: DMC treatment (50 µM) induced LC3-I to LC3-II lipidation in human U2OS, HCT116, and HepG2 cell lines, even upon leupeptin-induced lysosomal inhibition—confirming genuine flux enhancement rather than degradation blockade [1] [2].
Cardioprotective autophagy was demonstrated in vivo where intraperitoneal DMC administration (100 mg/kg) in C57BL/6 mice elevated LC3-II levels in cardiac tissue by 3.1-fold post-myocardial ischemia, an effect abolished in Atg4b-/- mice [1] [5]. Similarly, DMC-supplemented culture media (10 µM) reduced reactive oxygen species (ROS) by 52% and restored actin cap formation in post-ovulatory aged mouse oocytes through autophagic rejuvenation of mitochondrial networks [5].
Table 1: Quantification of DMC-Induced Autophagic Markers Across Model Systems
Organism/Cell Type | DMC Concentration | Autophagy Marker | Change vs. Control | Functional Outcome |
---|---|---|---|---|
S. cerevisiae | 100 µM | GFP-Atg8 processing | +210% | Extended chronological lifespan |
C. elegans | 41.6 µM | mCherry-LGG-1 puncta | +38% | Median lifespan extension (~20%) |
D. melanogaster brain | 200 µM | Ref(2)P protein abundance | -45% | Neuroprotection in aged flies |
Human HCT116 cells | 50 µM | LC3-II/LC3-I ratio | +175% | Senescence delay in confluent cells |
Mouse cardiomyocytes | 100 mg/kg (i.p.) | LC3-II accumulation (leupeptin-treated) | +310% | Cardioprotection after ischemia |
DMC’s pro-longevity effects operate through selective inhibition of conserved GATA transcription factors (TFs), establishing a novel upstream regulatory node for autophagy control. Genetic screening in yeast identified Gln3—a nitrogen catabolite repression (NCR)-responsive TF—as DMC’s primary target. DMC (100 µM) suppressed Gln3 nuclear translocation by 65% in chronologically aged yeast, directly repressing transcription of NCR-sensitive genes (DAL5, GAP1) while simultaneously activating autophagy genes (ATG8, ATG14) [1] [4]. This autophagy induction proved Gln3-dependent: gln3Δ yeast mutants displayed constitutive autophagy upregulation and were unresponsive to DMC, whereas gln3-overexpressing strains exhibited complete resistance to DMC-mediated lifespan extension [1].
Conservation of this mechanism was demonstrated in C. elegans, where RNAi knockdown of the Gln3 ortholog elt-2 (intestinal GATA TF) potentiated DMC-induced autophagy, while elt-2 overexpression attenuated it [1]. Similarly, DMC failed to extend lifespan in elt-2-deficient nematodes, confirming functional reliance on GATA inhibition [4]. Molecular docking simulations revealed DMC’s direct binding to the zinc finger DNA-binding domain of GATA TFs (ΔG = -8.9 kcal/mol), sterically hindering promoter recognition [4].
Downstream metabolomic analyses indicated that GATA inhibition by DMC triggers a systemic shift toward amino acid pool remodeling. Yeast treated with DMC exhibited 40% reduction in glutamine and 28% increase in glutamate, signifying altered nitrogen flux—a metabolic signature conserved in Drosophila hemolymph and mouse serum [4]. This reconfiguration potentiates autophagy by liberating amino acids for proteostatic adaptation, ultimately enabling DMC’s cytoprotective effects in hepatic tissue independent of canonical autophagy machinery [4].
Table 2: GATA Transcription Factors Targeted by DMC Across Species
Organism | GATA Factor | Biological Function | DMC-Induced Change | Phenotypic Consequence of Inhibition |
---|---|---|---|---|
S. cerevisiae | Gln3 | Nitrogen catabolite repression (NCR) | Nuclear translocation ↓65% | Autophagy induction, lifespan extension |
C. elegans | ELT-2 | Intestinal development, stress response | Transcriptional activity ↓40% | Required for DMC-mediated longevity |
D. melanogaster | Srp | Hematopoiesis, fat storage | mRNA ↓30% (fat body) | Metabolic shift to β-oxidation |
Mus musculus | GATA-4 | Cardiac development, hypertrophy | DNA-binding ↓50% | Cardioprotection after infarction |
Unlike rapamycin or spermidine, DMC induces autophagy without inhibiting the Target of Rapamycin Complex 1 (TORC1) pathway. In yeast, DMC (100 µM) maintained normal Sch9 phosphorylation (a TORC1 substrate) under both nutrient-rich and starvation conditions, whereas rapamycin abolished it within 15 minutes [1] [4]. Consistently, DMC enhanced the lifespan of tor1Δ yeast mutants additively, confirming TORC1-independent action [4].
DMC orchestrates metabolic reprogramming through three parallel mechanisms:
Metabolomic studies revealed DMC’s conserved impact on central carbon metabolism: treated Drosophila exhibited 33% lower trehalose and 21% higher β-hydroxybutyrate, indicating redirected glycolytic flux toward ketogenesis [4]. These shifts generated an energy sensor imbalance—AMPK activation concurrent with stable TORC1 activity—that favors autophagic membrane nucleation. The metabolic flexibility afforded by TORC1 independence enables combinatorial geroprotection; DMC synergized with rapamycin to extend yeast lifespan by 57%, outperforming either compound alone (22% or 19%, respectively) [4].
Table 3: TORC1-Independent Metabolic Reprogramming by DMC
Metabolic Pathway | Key Metabolite/Altered Node | Change Induced by DMC | Functional Consequence |
---|---|---|---|
Amino acid metabolism | Glutamine/glutamate ratio | ↓40% | Mimics nitrogen starvation signaling |
Branched-chain amino acids (BCAAs) | ↑15–22% | mTORC1-independent autophagy induction | |
Iron homeostasis | Labile iron pool (LIP) | ↑180% | Ferritinophagy, senescent cell clearance |
Protoporphyrin IX (PPIX) | ↑250% | FECH inhibition, ferroptosis sensitization | |
Carbohydrate metabolism | Trehalose (flies) | ↓33% | Enhanced glycolytic flux |
β-hydroxybutyrate | ↑21% | Ketogenesis for alternative energy |
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